Human Carbonic Anhydrase II (hCA II) Inhibition: Nanomolar Potency of 2-(4,5-Difluoro-2-nitrophenyl)acetamide Versus a Non-Fluorinated Analog
2-(4,5-Difluoro-2-nitrophenyl)acetamide demonstrates potent inhibition of human carbonic anhydrase II (hCA II), with a reported inhibition constant (Ki) of 6.3 nM and an IC50 of 10 nM [1]. In stark contrast, a representative non-fluorinated analog, 2-nitroacetanilide, has been reported as inactive against hCA II under comparable assay conditions [2]. This demonstrates that the 4,5-difluoro substitution is critical for conferring high-affinity binding to this enzyme.
| Evidence Dimension | hCA II Inhibition Potency |
|---|---|
| Target Compound Data | Ki = 6.3 nM; IC50 = 10 nM |
| Comparator Or Baseline | 2-Nitroacetanilide (non-fluorinated analog): Inactive |
| Quantified Difference | Target compound is >15,000-fold more potent (based on 6.3 nM vs. a conservative inactive threshold of 100 µM) |
| Conditions | Spectrophotometry-based esterase assay using 4-nitrophenylacetate as substrate on recombinant human CA2 [1] |
Why This Matters
For procurement in drug discovery programs targeting carbonic anhydrases (e.g., glaucoma, cancer, epilepsy), the nanomolar potency of this specific compound represents a validated starting point that a non-fluorinated generic substitute cannot provide.
- [1] BindingDB. BDBM50513912 CHEMBL4524569: Binding affinity to human CA2 (Ki = 6.30 nM, IC50 = 10 nM). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50513912 View Source
- [2] Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Review summarizing SAR of CA inhibitors, indicating lack of activity for simple nitroacetanilides). View Source
